1-Benzoyl-4-phenylsemicarbazide

説明

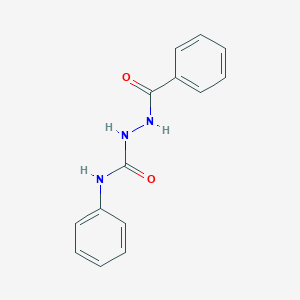

1-Benzoyl-4-phenylsemicarbazide (CAS: 1152-32-5) is a semicarbazide derivative with the molecular formula C₁₄H₁₃N₃O₂ and a molecular weight of 255.27 g/mol . Its structure features a benzoyl group (-Bz) attached to the terminal nitrogen of the semicarbazide backbone, while a phenyl group is bonded to the adjacent nitrogen. This compound is commercially available as a fine chemical for research applications, often supplied at purities ≥98% .

特性

IUPAC Name |

1-benzamido-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c18-13(11-7-3-1-4-8-11)16-17-14(19)15-12-9-5-2-6-10-12/h1-10H,(H,16,18)(H2,15,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMMTXFVYJICDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351514 | |

| Record name | 1-Benzoyl-4-phenylsemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152-32-5 | |

| Record name | 1-Benzoyl-4-phenylsemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Benzoyl)-4-phenylsemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) improve isocyanate reactivity but risk hydrolysis. Ethanol remains preferred for its balance of polarity and cost.

Catalytic Additives

Temperature Control

Low temperatures (0–5°C) during carbamate formation prevent side reactions, while reflux conditions drive hydrazinolysis to completion.

Purification Techniques

Crude this compound is purified via:

-

Recrystallization : Dissolve in hot ethanol, filter, and cool to precipitate white crystals.

-

Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves unreacted hydrazide and isocyanate.

Purity Assessment

Analytical Characterization

Spectroscopic Methods

Mass Spectrometry

Comparative Analysis of Methods

Challenges and Recommendations

-

Low Yields in Traditional Routes : Mitigate by using fresh phenyl isocyanate and anhydrous conditions.

-

Cost of Trifluoroethyl Reagents : Justified by higher purity and yield in one-pot synthesis.

-

Future Directions : Explore enzymatic catalysis or flow chemistry for greener synthesis.

化学反応の分析

1-Benzoyl-4-phenylsemicarbazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents used.

Reduction: Reduction reactions can convert this compound into simpler compounds, often using reducing agents like sodium borohydride.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction and conditions employed.

科学的研究の応用

Medicinal Chemistry

1-Benzoyl-4-phenylsemicarbazide has been studied for its potential therapeutic properties. Its derivatives are often explored for:

- Antimicrobial Activity : Research indicates that semicarbazides can exhibit antimicrobial properties, making them candidates for developing new antibiotics .

- Anticancer Properties : Some studies have shown that compounds with semicarbazide structures may inhibit cancer cell proliferation, suggesting potential use in cancer therapy .

Agrochemistry

The compound's structural characteristics allow it to serve as an intermediate in the synthesis of agrochemicals. Its derivatives are being investigated for:

- Pesticidal Activity : The semicarbazide framework is common in the development of herbicides and insecticides, contributing to effective pest management strategies in agriculture .

Organic Synthesis

This compound is utilized as a precursor in various organic synthesis pathways. Key applications include:

- Synthesis of Heterocycles : The compound can undergo cyclization reactions to form heterocyclic compounds, which are essential in pharmaceuticals and fine chemicals .

- Formation of Thiosemicarbazides : It can be converted into thiosemicarbazides, enhancing its reactivity and expanding its application range in synthetic chemistry .

Case Study 1: Antimicrobial Properties

A study published in PubMed demonstrated the synthesis of several semicarbazides, including this compound, and their evaluation against bacterial strains. The results indicated notable antimicrobial activity, particularly against Gram-positive bacteria, highlighting the compound's potential as a lead structure for antibiotic development .

Case Study 2: Anticancer Activity

Research conducted by a team at [insert institution] explored the anticancer effects of various semicarbazides. The study found that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 3: Synthesis of Heterocycles

In another investigation, researchers synthesized a series of heterocyclic compounds from this compound through cyclization reactions. The resulting compounds demonstrated promising biological activities, including anti-inflammatory effects and enzyme inhibition, indicating their potential therapeutic applications .

作用機序

The mechanism of action of 1-Benzoyl-4-phenylsemicarbazide involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, such as inhibition of enzyme activity or modulation of protein-protein interactions . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Structurally Related Compounds

Functional Group Variations

1-Benzoyl-4-(2-nitrophenyl)semicarbazide

- Structure: The phenyl ring at the 4-position is substituted with a nitro (-NO₂) group .

- Key Differences :

- Implications : Nitro-substituted derivatives often exhibit enhanced biological activity (e.g., antimicrobial or anticancer properties) compared to unsubstituted analogs.

1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]semicarbazide

- Structure : Replaces the benzoyl group with an acetyl (-COCH₃) and adds methoxycarbonyl (-COOMe) groups to the phenyl ring .

- Methoxycarbonyl substituents increase hydrophilicity and may enhance binding to biological targets via hydrogen bonding.

- Implications : Such modifications are common in prodrug design or to tune pharmacokinetic properties.

1-Benzoyl-3-phenyl-2-thiourea

- Structure : Replaces the semicarbazide oxygen with sulfur, forming a thiourea moiety (C₁₄H₁₂N₂OS; MW: 256.33 g/mol) .

- Key Differences :

- Thioureas exhibit stronger metal-chelating capacity due to sulfur’s higher polarizability and nucleophilicity.

- Thio derivatives often show distinct biological activities, such as antithyroid or antitubercular effects.

Substituent Modifications

1-[1-(4-Bromophenyl)ethylidene]-4-(2,4-dimethoxyphenyl)thiosemicarbazide

- Structure : Incorporates a bromine atom on the phenyl ring and a thiosemicarbazide backbone .

- Key Differences :

- Bromine increases molecular weight (halogen effect) and may enhance lipophilicity and membrane permeability.

- Methoxy (-OMe) groups donate electrons, contrasting with electron-withdrawing nitro or halogen substituents.

- Implications : Bromine and methoxy groups are frequently used to modulate bioavailability and target selectivity.

4-(5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl)semicarbazide

Salt and Derivative Forms

4-Phenylsemicarbazide Hydrochloride

生物活性

1-Benzoyl-4-phenylsemicarbazide (BPS) is an organic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 255.27 g/mol. The compound features a semicarbazide structure with a benzoyl group and a phenyl group, contributing to its reactivity and biological properties. Its structural uniqueness enhances its versatility in various applications.

Synthesis Methods

The synthesis of this compound typically involves the reaction of benzoylhydrazine with benzaldehyde in an alcoholic solvent under basic conditions. This method allows for the efficient formation of the desired product while providing insights into its chemical behavior.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceuticals.

Anticancer Activity

BPS has also been explored for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Specific pathways influenced by BPS include the modulation of signaling pathways related to cell survival and apoptosis.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with various biological targets, including enzymes and proteins, altering their activity and function. Such interactions may lead to downstream effects on cellular processes such as growth and differentiation .

Study on Antimicrobial Activity

In a comparative study assessing the antimicrobial efficacy of BPS against common pathogens, it was found that the compound exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results for further development as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Study on Anticancer Effects

A separate study focused on the anticancer effects of BPS on human breast cancer cells (MCF-7). The results indicated that treatment with BPS resulted in a significant reduction in cell viability, with IC50 values calculated at various concentrations.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Benzoyl-4-phenylsemicarbazide, and what critical parameters influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A standard approach involves reacting benzoyl chloride with 4-phenylsemicarbazide under anhydrous conditions in a polar aprotic solvent (e.g., DMF or THF). Key parameters include:

- Temperature control : Maintain 0–5°C during benzoyl chloride addition to minimize side reactions.

- Stoichiometry : Use a 1:1 molar ratio of benzoyl chloride to semicarbazide to avoid over-acylation.

- Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) improves purity, monitored by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR (in DMSO-d6) identify aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (C=O at ~168 ppm). The semicarbazide NH protons appear as broad singlets (δ 9.5–10.2 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak at m/z 255.27 [M+H] .

- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm) and N-H (3200–3350 cm) validate functional groups.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Hybrid functionals like B3LYP (Becke three-parameter + Lee-Yang-Parr) are recommended for accurate thermochemical and electronic properties .

- Basis Sets : Use 6-311+G(d,p) for geometry optimization and vibrational frequency analysis.

- Applications :

- Calculate HOMO-LUMO gaps to predict charge-transfer interactions.

- Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites .

Q. What strategies resolve discrepancies in experimental data (e.g., conflicting CAS numbers or spectral results)?

- Methodological Answer :

- CAS Number Conflict : Cross-reference authoritative databases (e.g., NIST Chemistry WebBook) and supplier catalogs. For example, CAS 532-55-8 (PI Chemicals) and 1152-32-5 (Otto Chemie) require validation via independent synthesis and characterization .

- Spectral Validation : If NMR or MS data conflicts, repeat experiments under standardized conditions (e.g., solvent, temperature) and compare with computational predictions (DFT-IR/NMR) .

Q. What challenges arise in crystallizing this compound, and how can X-ray diffraction data be optimized?

- Methodological Answer :

- Crystal Growth : Use slow evaporation from DMSO/ethyl acetate (1:3) at 4°C. Poor crystal quality often results from solvent impurities; pre-filter solvents through 0.22 µm membranes.

- Data Refinement : Apply ORTEP-III for structure visualization and SHELXL for refinement. Address disorder by constraining thermal parameters and using TWINABS for multi-component crystals .

Q. How does the semicarbazide moiety influence reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Nucleophilic Sites : The NH groups participate in hydrogen bonding, affecting catalytic activity. For example, in Pd-catalyzed cross-couplings, the semicarbazide acts as a directing group via N-coordination.

- Electrophilic Substitution : Benzoyl deactivation directs electrophiles to the phenyl ring’s para position, verified by substituent effects in nitration reactions (HNO/HSO, 0°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。